(S)-Allyl 2-aminopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(S)-Allyl 2-aminopropanoate” is a compound that is likely to have similar properties to other 2-aminopropanoate derivatives. For instance, “(S)-isobutyl 2-aminopropanoate” contains total 24 bond(s); 9 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 ester(s) (aliphatic), and 1 primary amine(s) (aliphatic) .
Synthesis Analysis
While specific synthesis methods for “(S)-Allyl 2-aminopropanoate” were not found, similar compounds such as 2-amino-4H-benzo[b]pyrans have been synthesized using green and mechanochemical one-pot multicomponent methods . Another method involves the use of magnetically retrievable amine-functionalized SiO2@Fe3O4 catalysts .
Molecular Structure Analysis
The molecular structure of “(S)-Allyl 2-aminopropanoate” can be inferred from similar compounds. For example, 1-Propanol, 2-amino-, (S)- has a molecular weight of 75.1097 . The structure can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-Allyl 2-aminopropanoate” can be inferred from similar compounds. For instance, amines of low molar mass are quite soluble in water .
Safety And Hazards
While specific safety data for “(S)-Allyl 2-aminopropanoate” was not found, similar compounds such as (S)-Butyl 2-aminopropanoate have safety data sheets available . These sheets typically include information on first aid measures, firefighting measures, accidental release measures, and exposure controls/personal protection .
properties
IUPAC Name |
prop-2-enyl (2S)-2-aminopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-4-9-6(8)5(2)7/h3,5H,1,4,7H2,2H3/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNLJIGRKBHXCT-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446741 |
Source
|
Record name | alanine allyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Allyl 2-aminopropanoate | |
CAS RN |
44812-81-9 |
Source
|
Record name | alanine allyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.